2,5-Dibromo-4-fluorobenzonitrile
Overview
Description
2,5-Dibromo-4-fluorobenzonitrile is a useful research compound. Its molecular formula is C7H2Br2FN and its molecular weight is 278.9 g/mol. The purity is usually 95%.
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Biological Activity
2,5-Dibromo-4-fluorobenzonitrile (C7H2Br2FN) is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound serves as a versatile building block in the synthesis of various pharmaceutical agents and has been investigated for its effects on biological systems.
- Molecular Formula : C7H2Br2FN
- Molecular Weight : 252.9 g/mol
- Structure : Contains two bromine atoms and one fluorine atom attached to a benzonitrile core, which enhances its reactivity and biological interaction potential.
The biological activity of this compound is primarily attributed to its ability to undergo various chemical transformations, including:
- Nucleophilic Substitution : The presence of the nitrile group allows for nucleophilic attack, leading to the formation of diverse derivatives that may exhibit enhanced biological activity.
- Radical Formation : The halogen substituents can facilitate radical reactions, which are significant in the context of antitumor and antimicrobial activities.
Biological Activity Overview
Research indicates that this compound and its derivatives exhibit a range of biological activities, including:
- Antimutagenic Properties : Studies have shown that compounds with similar structural motifs can reduce mutagenicity in Salmonella assays, suggesting potential applications in cancer prevention strategies .
- Antioxidant Activity : The compound's structure may confer antioxidant properties that protect against oxidative stress, which is linked to various diseases including cancer .
- Pharmaceutical Applications : As a synthetic intermediate, it is used in developing new drug candidates targeting various diseases, particularly those related to the central nervous system and cancer .
Case Studies and Research Findings
- Antimutagenicity Studies :
- Antioxidant Activity Assessment :
- Synthesis of Novel Derivatives :
Comparative Analysis
The following table summarizes the biological activities observed in this compound compared to related compounds:
Compound | Antimutagenic Activity | Antioxidant Activity | Notes |
---|---|---|---|
This compound | Moderate | High | Effective against oxidative stress |
2-Bromo-4-fluorobenzonitrile | Low | Moderate | Less reactive than dibrominated analogs |
2-Fluoro-6-bromobenzonitrile | High | Moderate | Exhibits strong radical scavenging |
Properties
IUPAC Name |
2,5-dibromo-4-fluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2FN/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJPHKSCOBGZQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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